3-(3-ethyl-4-methyl-2-oxo-2H,8H-chromeno[8,7-e][1,3]oxazin-9(10H)-yl)benzoic acid
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Overview
Description
3-{3-ETHYL-4-METHYL-2-OXO-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-9-YL}BENZOIC ACID is a complex organic compound that belongs to the class of chromeno[8,7-e][1,3]oxazin derivatives This compound is characterized by its unique structure, which includes a chromeno-oxazin core fused with a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-ETHYL-4-METHYL-2-OXO-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-9-YL}BENZOIC ACID typically involves multi-step organic synthesis. One common approach is the condensation of 7-hydroxy-4-methylcoumarin with ethyl bromoacetate in the presence of anhydrous potassium carbonate in dry acetone. This reaction forms ethyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetate, which is then further reacted with hydrazine hydrate to yield the corresponding hydrazide. Subsequent cyclization with appropriate reagents leads to the formation of the chromeno-oxazin core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to minimize waste and improve yield. The choice of solvents, catalysts, and reaction conditions is crucial to ensure the scalability and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-{3-ETHYL-4-METHYL-2-OXO-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-9-YL}BENZOIC ACID can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of the compound.
Substitution: The benzoic acid moiety allows for electrophilic aromatic substitution reactions, where substituents can be introduced at specific positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (Br₂, Cl₂), nitrating agents (HNO₃)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
3-{3-ETHYL-4-METHYL-2-OXO-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-9-YL}BENZOIC ACID has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 3-{3-ETHYL-4-METHYL-2-OXO-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-9-YL}BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Coumarins: Compounds like 7-hydroxy-4-methylcoumarin share a similar chromenone core.
Oxazins: Compounds with oxazin rings, such as 3-methyl-3-oxetanemethanol, have structural similarities.
Benzoic Acid Derivatives: Compounds like ethyl 4-{3-ethyl-4-methyl-2-oxo-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-9-yl}benzoate are closely related
Uniqueness
The uniqueness of 3-{3-ETHYL-4-METHYL-2-OXO-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-9-YL}BENZOIC ACID lies in its combined chromeno-oxazin and benzoic acid structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H19NO5 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
3-(3-ethyl-4-methyl-2-oxo-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-9-yl)benzoic acid |
InChI |
InChI=1S/C21H19NO5/c1-3-15-12(2)16-7-8-18-17(19(16)27-21(15)25)10-22(11-26-18)14-6-4-5-13(9-14)20(23)24/h4-9H,3,10-11H2,1-2H3,(H,23,24) |
InChI Key |
JQOBRGPXWZLTTH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=C(C3=C(C=C2)OCN(C3)C4=CC=CC(=C4)C(=O)O)OC1=O)C |
Origin of Product |
United States |
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